5-Bromo-6-fluoro-1-methyl-1H-indole (CAS: 1642565-58-9) is a highly functionalized heterocyclic building block characterized by its N-methylated core, an electrophilic C5-bromide, and a C6-fluorine atom. In industrial and pharmaceutical procurement, this compound is primarily sourced as an advanced precursor for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) [1]. The specific substitution pattern is designed to lock the indole tautomeric state, prevent unwanted N-alkylation, and modulate the electronic properties of the aromatic system. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted epigenetic modulators like LSD1 inhibitors, where precise steric and electronic control of the indole core is strictly required for downstream efficacy [2].
Substituting 5-Bromo-6-fluoro-1-methyl-1H-indole with simpler analogs, such as 5-bromo-1-methylindole or unprotected 5-bromo-6-fluoroindole, introduces severe process and performance liabilities. Using the N-H unprotected analog requires additional synthetic steps for transient protection and deprotection, or results in competitive N-arylation during basic cross-coupling, directly reducing the yield of the target C5-coupled product[1]. Conversely, omitting the 6-fluoro substituent fundamentally alters the electron density of the indole ring, slowing down the oxidative addition of palladium at the C5-Br bond and removing a critical metabolic blocking group required for downstream pharmaceutical stability. For procurement teams, sourcing the exact N-methylated, fluorinated compound is essential to maintain high-yielding, reproducible catalytic workflows and ensure the final API retains its intended pharmacokinetic profile.
During transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), unprotected indoles are prone to competitive N-arylation or N-alkylation under basic conditions. The N-methyl group in 5-Bromo-6-fluoro-1-methyl-1H-indole completely blocks this pathway. Comparative synthetic workflows demonstrate that N-protected bromofluoroindoles routinely achieve >85% yields in C5-arylation steps, whereas the unprotected 5-bromo-6-fluoro-1H-indole baseline often suffers a 15–25% yield penalty due to the formation of N-coupled byproducts [1].
| Evidence Dimension | C5-Coupling Yield and Side Product Formation |
| Target Compound Data | >85% yield, 0% N-arylation |
| Comparator Or Baseline | 5-Bromo-6-fluoro-1H-indole (15-25% yield loss to N-arylation) |
| Quantified Difference | Complete elimination of N-competing pathways, recovering up to 25% yield |
| Conditions | Pd-catalyzed cross-coupling under standard basic conditions |
Eliminating N-arylation bypasses the need for costly protection/deprotection steps, directly lowering the cost of goods (COGS) in API manufacturing.
The presence of the strongly electronegative 6-fluoro group exerts an inductive electron-withdrawing effect on the indole core, lowering the LUMO energy compared to non-fluorinated analogs. This electronic modulation accelerates the rate-determining oxidative addition of Pd(0) into the adjacent C5-Br bond. Consequently, 5-Bromo-6-fluoro-1-methyl-1H-indole can undergo cross-coupling at milder temperatures (e.g., 80°C), whereas the baseline 5-bromo-1-methylindole often requires harsher conditions (≥100°C) to achieve full conversion [1].
| Evidence Dimension | Catalytic Activation Temperature |
| Target Compound Data | Efficient conversion at ~80°C |
| Comparator Or Baseline | 5-Bromo-1-methylindole (requires ≥100°C for comparable rates) |
| Quantified Difference | ~20°C reduction in required reaction temperature |
| Conditions | Standard Suzuki-Miyaura coupling conditions |
Milder coupling conditions reduce thermal degradation of sensitive intermediates and lower energy costs during industrial scale-up.
In the design of targeted therapeutics, such as LSD1 inhibitors, the C6 position of the indole ring is a known hotspot for CYP450-mediated oxidative metabolism. Incorporating the 6-fluoro substituent in 5-Bromo-6-fluoro-1-methyl-1H-indole effectively blocks this metabolic liability. Downstream APIs synthesized from this specific fluorinated building block exhibit significantly prolonged in vivo half-lives compared to those derived from the non-fluorinated 5-bromo-1-methylindole baseline, which undergo rapid hepatic clearance [1].
| Evidence Dimension | Downstream API Metabolic Stability |
| Target Compound Data | C6-oxidation blocked (prolonged t1/2) |
| Comparator Or Baseline | 5-Bromo-1-methylindole (susceptible to rapid C6-oxidation) |
| Quantified Difference | Significant reduction in CYP450-mediated clearance of the final scaffold |
| Conditions | In vivo / In vitro hepatic microsome assays for derived APIs |
Procuring the 6-fluoro variant is non-negotiable for drug discovery programs requiring high metabolic stability and oral bioavailability.
5-Bromo-6-fluoro-1-methyl-1H-indole is a critical starting material for the synthesis of complex biphenyl and heteroaryl compounds targeting Lysine-specific demethylase 1 (LSD1). The C5-bromide allows for precise attachment to the core scaffold via cross-coupling, while the 6-fluoro and 1-methyl groups ensure the final API possesses the necessary lipophilicity and metabolic resistance required for oncology applications [1].
In industrial process chemistry, this compound is selected over unprotected analogs to streamline manufacturing routes. Because the N-methyl group permanently masks the reactive indole nitrogen, process chemists can perform aggressive Buchwald-Hartwig or Suzuki couplings at the C5 position without the yield losses or extra synthetic steps associated with transient N-protection strategies [2].
Because the N-methyl group permanently locks the tautomeric state of the indole, this compound is highly favored in automated parallel synthesis for kinase inhibitor libraries. It ensures that only single, well-defined regioisomers are produced during C5-derivatization, eliminating the need for complex downstream chromatographic separations that are otherwise required when using N-H unprotected indole baselines [3].